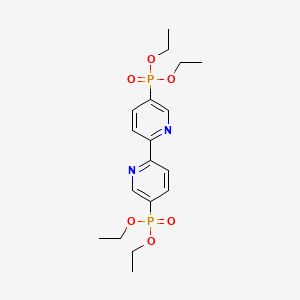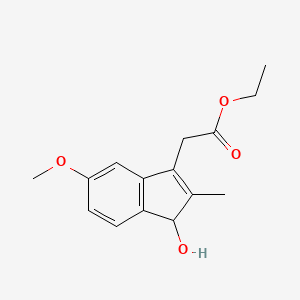
1-Chloro-3-phenylpropan-2-yl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-phenylpropan-2-yl prop-2-enoate is an organic compound with a complex structure that includes a chloro group, a phenyl group, and a prop-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-phenylpropan-2-yl prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-3-phenylpropan-2-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-phenylpropan-2-yl prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The prop-2-enoate ester can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of alkyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-azido-3-phenylpropan-2-yl prop-2-enoate or 1-thiocyanato-3-phenylpropan-2-yl prop-2-enoate.
Addition: Formation of β-amino or β-thio derivatives.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-phenylpropan-2-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-phenylpropan-2-yl prop-2-enoate involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the prop-2-enoate ester can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-phenylpropane: Similar structure but lacks the prop-2-enoate ester.
1-Chloro-3-phenylpropan-2-one: Contains a ketone group instead of an ester.
1-Bromo-3-phenylpropane: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
1-Chloro-3-phenylpropan-2-yl prop-2-enoate is unique due to the presence of both a chloro group and a prop-2-enoate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
388074-78-0 |
|---|---|
Molekularformel |
C12H13ClO2 |
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
(1-chloro-3-phenylpropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C12H13ClO2/c1-2-12(14)15-11(9-13)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
InChI-Schlüssel |
WWXJDIPWEMDYGS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(CC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


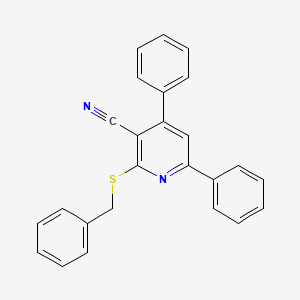
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
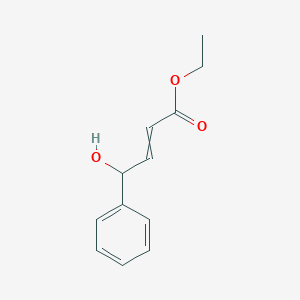
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
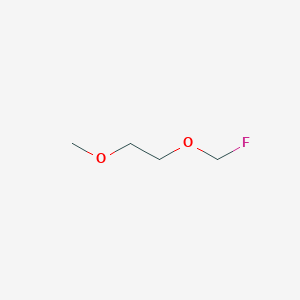
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)

